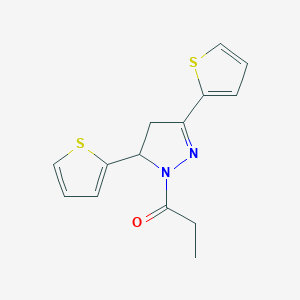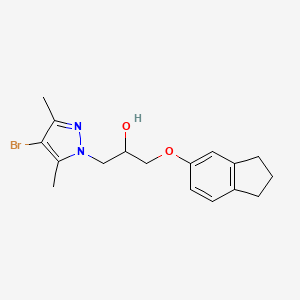
1-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-3-(indan-5-yloxy)-propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-3-(indan-5-yloxy)-propan-2-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a beta-adrenoceptor agonist, which means it can stimulate the beta-adrenoceptors in the body, leading to various physiological and biochemical effects.
Aplicaciones Científicas De Investigación
Molecular Interactions and Structural Analysis
The study of antipyrine-like derivatives, including compounds with bromo and chloro substituents on pyrazolyl benzamides, provides insights into their intermolecular interactions and structural characterization. These compounds exhibit significant stabilization through a combination of hydrogen bonds and π-interactions, including C–H⋯π and lone pair⋯π contacts, which are critical for their solid-state structures. Detailed analysis through Hirshfeld surface analysis and DFT calculations highlights the relevance of these interactions for molecular assembly and stability, suggesting potential applications in materials science and molecular design (Saeed et al., 2020).
Photoinduced Tautomerization and Proton Transfer
Research on pyrazolyl pyridines reveals the occurrence of three types of photoreactions: excited-state intramolecular proton transfer (ESIPT), excited-state intermolecular double-proton transfer (ESDPT), and solvent-assisted double-proton transfer. These processes result in dual luminescence and bimodal irreversible kinetic coupling, indicating potential for applications in photophysics and the development of optical materials with unique luminescent properties (Vetokhina et al., 2012).
Coordination Chemistry and Metal Complex Formation
A study on pyrazole-derived 1,2-amino alcohols reveals their ability to coordinate with transition metal ions, forming mono- and multinuclear complexes. This coordination is characterized through spectroscopy and magnetic measurements, indicating potential applications in the synthesis of metal-organic frameworks (MOFs) and catalysis (Seubert et al., 2011).
Antimicrobial Activities
The synthesis and characterization of pyrazole derivatives demonstrate their significant antimicrobial activities, offering a promising avenue for the development of new antimicrobial agents. This is particularly relevant in addressing the growing concern over antibiotic resistance and the need for novel therapeutic compounds (Sherkar & Bhandarkar, 2015).
Catalytic Activities and Synthetic Applications
The catalysis of rapid propargylation of heteroaromatic systems by α-aryl-substituted propargyl alcohols in the presence of indium(III) bromide showcases the utility of these compounds in organic synthesis. Their ability to undergo smooth coupling with high regioselectivity under mild conditions highlights their potential as versatile reagents in synthetic organic chemistry (Yadav et al., 2007).
Propiedades
IUPAC Name |
1-(4-bromo-3,5-dimethylpyrazol-1-yl)-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O2/c1-11-17(18)12(2)20(19-11)9-15(21)10-22-16-7-6-13-4-3-5-14(13)8-16/h6-8,15,21H,3-5,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOOEZRRXACFFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(COC2=CC3=C(CCC3)C=C2)O)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-3-(indan-5-yloxy)-propan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


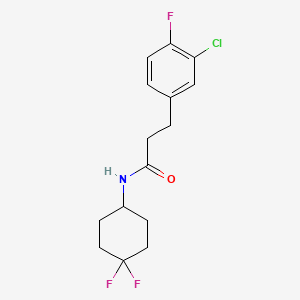
![6-(cinnamylthio)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2784495.png)
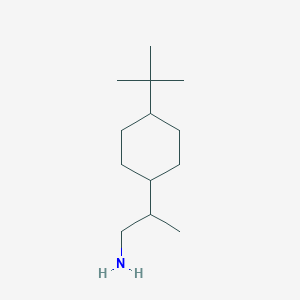
![2-cyano-3-(3-hydroxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2784498.png)
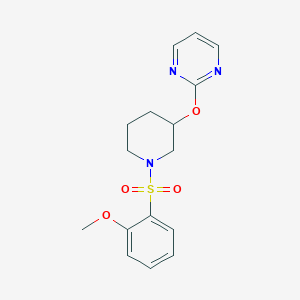
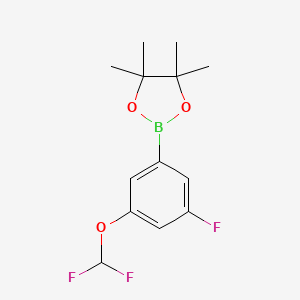
![(4-Phenylphenyl)-[1-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]methanone](/img/structure/B2784504.png)
![2-[(1-naphthylmethyl)amino]-N-(2-nitrophenyl)acetamide](/img/structure/B2784505.png)
![2-[(2-Chloro-5-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2784506.png)

![Ethyl 1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidine-4-carboxylate](/img/structure/B2784508.png)

